C3a Receptor Antagonist Potency: EC50 of 950 nM in Human U937 Cells Compared to Reference Antagonists
In a functional assay measuring inhibition of intracellular calcium mobilization in human U937 cells, 5‑[(1H‑indol‑3‑yl)methylidene]‑1,3‑dimethylimidazolidine‑2,4‑dione (reported as BDBM50322626 / CHEMBL1176069) acted as an antagonist at the human complement C3a receptor with an EC₅₀ of 950 nM [1]. In contrast, the parent natural product aplysinopsin (bearing a 2‑imino group instead of the 2‑carbonyl) and methylaplysinopsin were not primarily characterized as C3aR antagonists but rather as serotonin receptor ligands (Ki = 598 nM at 5‑HT₂A for aplysinopsin) [2], highlighting a target‑relevant differentiation conferred by the 2‑carbonyl modification.
| Evidence Dimension | C3a receptor functional antagonism (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 950 nM (human C3aR, U937 cells, Ca²⁺ mobilization assay) |
| Comparator Or Baseline | Aplysinopsin (5‑HT₂A Ki = 598 nM; no reported C3aR data); Methylaplysinopsin (5‑HT₂A IC₅₀ = 66 μM) |
| Quantified Difference | Target compound is a confirmed C3aR antagonist; aplysinopsin and methylaplysinopsin show preferential serotonin receptor binding. |
| Conditions | Human U937 monocytic cell line; inhibition of intracellular Ca²⁺ mobilization; ChEMBL Assay ID 642037. |
Why This Matters
This compound provides a defined C3a receptor antagonist tool with micromolar potency, whereas the closest natural analogs (aplysinopsins) primarily engage serotonergic targets, enabling pathway‑specific complement modulation studies.
- [1] BindingDB Entry for CHEMBL1176069. EC₅₀ = 950 nM at Human C3a Receptor (U937 cells, Ca²⁺ mobilization). Scully, C.C. et al. J. Med. Chem. 2010, 53, 4938–4948. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50031977. View Source
- [2] BindingDB Entry for CHEMBL404232. Aplysinopsin Ki = 598 nM at Human 5‑HT₂A Receptor. https://www.bindingdb.org/bind/index.jsp. View Source
